1-(Furan-2-yl)-2-methoxyethan-1-amine
Description
Contextualization within Furanic Chemistry and Heterocyclic Systems
Furan (B31954) and its derivatives are fundamental components of heterocyclic chemistry. wisdomlib.org The furan ring is an aromatic system, which imparts a degree of stability, yet it is also highly reactive, participating in a variety of chemical transformations. numberanalytics.com This reactivity makes furan a versatile scaffold in organic synthesis. numberanalytics.com The incorporation of a furan nucleus is a recognized strategy in drug discovery, as it can be found in a wide array of natural products and synthetic compounds with diverse biological activities. ijabbr.comresearchgate.net These activities span antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.org
Importance of the Methoxyethyl Amine Moiety in Synthetic Building Blocks
The methoxyethyl amine moiety is a valuable functional group in the design of synthetic building blocks. The presence of the ether linkage can enhance the solubility of the molecule in both aqueous and organic media, a desirable property in many chemical and biological applications. Furthermore, the amine group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of larger and more complex molecular architectures.
In the context of medicinal chemistry, the methoxyethyl amine side chain can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can influence absorption, distribution, metabolism, and excretion (ADME) profiles and can also participate in crucial binding interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The chirality of the amine group in 1-(Furan-2-yl)-2-methoxyethan-1-amine is also of significant importance, as different enantiomers of a chiral drug can exhibit vastly different biological activities and safety profiles. nbinno.comnih.govmdpi.com
Academic and Research Significance of this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its academic and research significance can be inferred from the broader context of furan-containing compounds and chiral amines. The molecule serves as an excellent model for studying the interplay of a heterocyclic aromatic ring and a functionalized chiral side chain.
Research into this and similar compounds would likely focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to access this compound and its derivatives.
Catalysis: Utilizing the compound as a chiral ligand in asymmetric catalysis.
Medicinal Chemistry: Exploring its potential as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of furan derivatives. ijabbr.com
Materials Science: Investigating its use in the synthesis of novel polymers and functional materials.
The study of such molecules contributes to the fundamental understanding of structure-activity relationships and provides valuable tools for the construction of complex molecular targets.
Overview of Key Research Directions and Challenges
The future research directions for compounds like this compound are multifaceted. A primary focus would be the development of efficient and scalable synthetic methods. Given the importance of enantiomerically pure compounds in the pharmaceutical industry, the development of asymmetric syntheses would be a particularly significant achievement. nbinno.com
Another key research avenue is the exploration of its biological activity. Screening this compound and its derivatives against a variety of biological targets could uncover novel therapeutic applications. The furan scaffold is known to be a versatile pharmacophore, and the specific substitution pattern of this compound could lead to unique biological profiles. orientjchem.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molar Mass | 141.17 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Note: Experimental data for this specific compound is limited. The table reflects basic calculated properties.
Challenges in the research and application of this compound are also anticipated. A significant challenge lies in the selective functionalization of the furan ring without disrupting the sensitive amine and ether functionalities. nih.gov The stability of the furan ring itself can also be a concern under certain reaction conditions, as it can be prone to ring-opening or polymerization. nih.gov Furthermore, the development of robust and cost-effective synthetic routes that provide the desired stereoisomer in high purity remains a critical hurdle for many chiral amines.
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-5-6(8)7-3-2-4-10-7/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDDJAFRMXKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Furan 2 Yl 2 Methoxyethan 1 Amine
Established Synthetic Routes to the 1-(Furan-2-yl)-2-methoxyethan-1-amine Core
The construction of this compound can be approached by retrosynthetic analysis, which suggests key disconnections either at the C-N bond of the amine or at the C-C bond connecting the side chain to the furan (B31954) ring. Established synthetic strategies generally focus on the introduction of the functionalized side chain onto a pre-existing furan nucleus.
While numerous methods exist for the de novo synthesis of substituted furans, a common and practical approach for molecules of this type is to start with a commercially available and suitably functionalized furan derivative. nih.govresearchgate.netrsc.org Starting materials such as furan, 2-acetylfuran (B1664036), or furfural (B47365) are readily available and serve as versatile platforms for introducing the desired side chain. google.comgoogle.com
Functionalization strategies often involve electrophilic substitution or metal-catalyzed cross-coupling reactions to install a precursor to the side chain at the C2 position of the furan ring. For the synthesis of this compound, a logical precursor is 2-acetylfuran, which can be prepared via the Friedel-Crafts acylation of furan with acetic anhydride (B1165640), often in the presence of a Lewis acid catalyst like zinc chloride. google.comgoogle.com
The primary challenge in the synthesis of this compound lies in the construction and attachment of the 2-methoxyethan-1-amine side chain to the furan ring. Several established methodologies can be employed for this transformation.
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. mdpi.comnumberanalytics.com This approach is highly relevant for the synthesis of the target molecule, proceeding via an imine intermediate which is subsequently reduced. The key precursor for this route is 1-(furan-2-yl)-2-methoxyethan-1-one (B2556212).
The general mechanism involves the condensation of the carbonyl group with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced in situ to the desired amine. mdpi.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. numberanalytics.comunibe.ch The reaction is often carried out in a one-pot fashion. nih.govresearchgate.net
For the synthesis of this compound, the precursor ketone, 1-(furan-2-yl)-2-methoxyethan-1-one, would be reacted with ammonia in the presence of a suitable reducing agent. Catalytic hydrogenation over metal catalysts such as nickel, palladium, or ruthenium is also a common practice in industrial settings for the reductive amination of furan derivatives. mdpi.com
| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Ammonia | Ni/SBA-15, H₂ | Dioxane | 100 | ~90 | mdpi.com |
| Furanic Aldehydes | Primary Amines | CuAlOₓ, H₂ | Methanol | 80-120 | up to 99 | nih.govresearchgate.net |
| Aldehydes/Ketones | Ammonia | Ni₆AlOₓ, H₂ | Water | 100 | 81-90 | mdpi.com |
This table presents data for analogous reductive amination reactions of furan derivatives, which can inform the conditions for the synthesis of this compound.
An alternative strategy involves the formation of the amine through a nucleophilic substitution reaction. libretexts.org This route would typically start with a precursor bearing a suitable leaving group, such as a halide, at the carbon atom where the amine is to be introduced. For the target molecule, a plausible precursor would be 1-(furan-2-yl)-2-methoxyethyl halide.
The reaction of this halide with ammonia would lead to the formation of the primary amine. chemguide.co.ukyoutube.com However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. chemguide.co.uk Using a large excess of ammonia can favor the formation of the primary amine. chemguide.co.uk
Another variation of this approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid over-alkylation, followed by deprotection to yield the primary amine.
Direct amination of an oxygenated precursor, such as 1-(furan-2-yl)-2-methoxyethanol, is another potential route. This transformation can be challenging and may require activation of the hydroxyl group to convert it into a better leaving group, for instance, by tosylation or mesylation, followed by nucleophilic substitution with ammonia or an ammonia equivalent.
Alternatively, specialized catalytic systems can be employed for the direct amination of alcohols. While not as common as reductive amination, this approach offers a more atom-economical route if suitable catalysts are available.
The synthesis of this compound is inherently a multi-step process, regardless of the specific route chosen. A plausible and efficient multi-step synthesis is outlined below, commencing from the readily available 2-acetylfuran.
α-Halogenation of 2-Acetylfuran: The synthesis would begin with the bromination of 2-acetylfuran at the α-position to yield 2-bromo-1-(furan-2-yl)ethan-1-one. This reaction is a standard procedure for α-halogenation of ketones.
Nucleophilic Substitution with Methoxide (B1231860): The resulting α-bromo ketone can then undergo a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy (B1213986) group, affording 1-(furan-2-yl)-2-methoxyethan-1-one.
Reductive Amination: The final step would be the reductive amination of 1-(furan-2-yl)-2-methoxyethan-1-one with ammonia and a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the target compound, this compound. mdpi.comnumberanalytics.com
This sequence represents a logical and feasible approach to the synthesis of the target molecule, leveraging well-established and high-yielding chemical transformations. google.com
Introduction of the Methoxyethyl Amine Side Chain
Enantioselective Synthesis of Chiral this compound
The creation of single-enantiomer this compound hinges on methodologies that can effectively control the stereochemistry at the carbon atom bearing the amine group. The primary approaches include asymmetric catalysis, the use of chiral auxiliaries, kinetic resolution of racemic mixtures, and biocatalysis, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.
Asymmetric Catalysis in Furan-Amine Synthesis
Asymmetric catalysis stands as a powerful tool for the direct synthesis of chiral amines from prochiral precursors. nih.gov This approach typically involves a transition metal complexed with a chiral ligand, which creates a chiral environment to direct the stereochemical outcome of the reaction. For the synthesis of furan-amines, this often involves the asymmetric hydrogenation or reductive amination of a corresponding imine or ketone.
The efficacy of asymmetric catalysis is fundamentally dependent on the structure of the chiral ligand. nih.gov The design of these ligands aims to create a well-defined chiral pocket around the metal center, which facilitates facial discrimination of the prochiral substrate. For the synthesis of furan-containing amines, C2-symmetric ligands have shown considerable promise. researchgate.net These ligands, by virtue of their symmetry, reduce the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. nih.gov
Recent developments have seen the synthesis of novel C2-symmetric chiral furan-N,N'-dioxide (Fu-2NO) ligands. researchgate.net These ligands can be prepared in a straightforward manner from optically pure starting materials like L-prolinamides. researchgate.net Their rigid structure and ability to coordinate with various metal ions make them effective in promoting asymmetric transformations. The optimization of these ligands often involves modifying steric and electronic properties to enhance their interaction with both the metal and the substrate, thereby maximizing enantiomeric excess (ee). nih.gov
Table 1: Examples of Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Key Features | Application |
|---|---|---|
| Furan-N,N'-dioxide (Fu-2NO) | Rigid, C2-symmetric, derived from L-prolinamides. | Ni(II)-catalyzed asymmetric Friedel-Crafts reactions. researchgate.net |
| Phosphino-oxazolines | Modular structure allowing for fine-tuning. | Iridium-catalyzed asymmetric hydrogenation of N-aryl imines. nih.gov |
One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This method has been successfully applied to the synthesis of furan-containing amines. The process involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium. nih.govacs.org
For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines provides a direct route to the corresponding chiral amines. acs.org Research has shown that iridium complexes bearing chiral ligands like (S,S)-f-Binaphane can effectively catalyze this transformation, achieving high enantioselectivities. acs.org The choice of the N-substituent on the imine precursor is crucial, as bulky groups can sometimes diminish the enantioselectivity of the reaction. acs.org First-row transition metals like nickel are also being explored for asymmetric hydrogenation, offering a more sustainable alternative to precious metals. researchgate.netrsc.org
Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Furan-Imines
| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, forming a diastereomeric intermediate. A subsequent diastereoselective reaction, such as alkylation or reduction, is then performed. The auxiliary, having directed the stereochemical outcome, is then cleaved to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a suitable prochiral precursor, such as a furan-containing glyoxylic acid derivative, could be coupled to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The resulting amide would then undergo a diastereoselective reduction of the keto group. The stereoselectivity is guided by the steric hindrance imposed by the chiral auxiliary. Finally, removal of the auxiliary would furnish the desired chiral amine. While effective, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. researchgate.net
Kinetic Resolution Techniques for this compound Enantiomers
Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product from the more reactive enantiomer. rsc.org
Enzymatic kinetic resolution is a particularly effective strategy for amines. ethz.ch Lipases are commonly employed to catalyze the enantioselective acylation of a racemic amine. For example, a racemic mixture of this compound could be treated with an acyl donor in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB). One enantiomer would be preferentially acylated, allowing for the separation of the resulting amide from the unreacted, enantiomerically enriched amine. This method has been successfully applied to the resolution of structurally similar compounds like 1-(furan-2-yl)ethanols. researchgate.netresearchgate.net A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org
Table 3: Lipase-Catalyzed Kinetic Resolution
| Enzyme | Substrate Type | Reaction | Outcome |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic 1-(furan-2-yl)ethanols | Enantioselective acylation | Separation of enantiomers with high ee. researchgate.netresearchgate.net |
Biocatalytic Pathways for Furan-Amine Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. wiley.com For the synthesis of furan-amines, several classes of enzymes are particularly relevant, including transaminases and imine reductases. manchester.ac.uknih.gov
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. To synthesize this compound, the corresponding ketone, 1-(furan-2-yl)-2-methoxyethan-1-one, would serve as the substrate. Depending on whether an (R)- or (S)-selective transaminase is used, either enantiomer of the desired amine can be produced with typically high enantiomeric excess. wiley.com
Imine reductases (IREDs) represent another class of enzymes that can produce chiral amines. manchester.ac.uk These enzymes catalyze the asymmetric reduction of a pre-formed imine to the corresponding amine. This pathway offers a direct route to chiral secondary and tertiary amines and has been shown to be effective for a broad range of cyclic imines. manchester.ac.uk Protein engineering efforts are continuously expanding the substrate scope and improving the stability and activity of these biocatalysts. nih.gov
Table 4: Biocatalytic Approaches to Chiral Amines
| Enzyme Class | Reaction | Substrate for Target Amine | Key Advantage |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric reductive amination | 1-(Furan-2-yl)-2-methoxyethan-1-one | High enantioselectivity for (R) or (S) product. wiley.com |
Advanced Synthetic Techniques and Process Optimization
Process optimization in the synthesis of this compound focuses on enhancing reaction efficiency, minimizing waste, and ensuring high product purity. This involves the strategic application of cutting-edge technologies and synthetic principles.
Flow Chemistry Applications for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and their intermediates, offering superior control over reaction parameters, enhanced safety, and potential for automation. researchgate.netpurdue.edu While a specific flow synthesis protocol for this compound is not extensively documented, its synthesis can be effectively designed based on established flow methodologies for structurally related chiral amines. researchgate.net
A plausible flow-based approach would involve the reductive amination of a precursor ketone, 1-(furan-2-yl)-2-methoxyethan-1-one. In a typical setup, a solution of the ketone and an amine source, such as ammonia or a protected amine, would be continuously pumped and mixed with a stream of a reducing agent in a microreactor or a packed-bed reactor containing a heterogeneous catalyst. researchgate.net
Key advantages of a flow-based synthesis include:
Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient mixing and rapid heat exchange, leading to better reaction control and higher yields. polimi.it
Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. polimi.it
Process Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions (temperature, pressure, residence time, and stoichiometry) to identify optimal parameters for the synthesis of this compound. purdue.edu
Catalyst Immobilization and Reuse: Heterogeneous catalysts can be packed into columns, facilitating easy separation from the product stream and enabling catalyst recycling, which is both cost-effective and environmentally friendly. researchgate.netmdpi.com
The table below illustrates a hypothetical comparison of batch versus flow synthesis for the reductive amination to produce this compound, based on general principles observed in similar transformations.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Moderate, potential for hotspots | Precise and uniform |
| Mixing | Mechanical stirring, potential for inhomogeneity | Efficient and rapid diffusion mixing |
| Scalability | Challenging, requires re-optimization | Readily scalable by numbering-up or extended run times |
| Safety | Higher risk with large volumes | Inherently safer with small hold-up volumes |
| Productivity (Space-Time Yield) | Lower | Significantly higher |
Green Chemistry Principles in this compound Preparation
The principles of green chemistry are integral to the modern synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. wikipedia.org The synthesis of this compound can incorporate several green chemistry principles.
Use of Renewable Feedstocks: The furan moiety of the target molecule can be derived from biomass. frontiersin.org Furfural, a key platform chemical, is produced from the dehydration of C5 sugars found in lignocellulosic biomass, offering a renewable alternative to petroleum-based starting materials. rsc.org
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For the synthesis of this compound, a transaminase could be employed for the asymmetric amination of the corresponding ketone precursor. mdpi.com Biocatalytic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. researchgate.net The use of immobilized enzymes further allows for catalyst recycling and integration into continuous flow processes. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, a key step in the synthesis of the target amine, is an atom-economical reaction. frontiersin.org
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net Biocatalytic aminations, for instance, are often conducted in aqueous buffers. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | One-pot synthesis to minimize waste from intermediate purification steps. |
| Atom Economy | Use of addition reactions like reductive amination. |
| Less Hazardous Chemical Syntheses | Replacement of stoichiometric metal hydrides with catalytic hydrogenation. |
| Designing Safer Chemicals | The furan ring is derivable from renewable resources. |
| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents. |
| Design for Energy Efficiency | Employing biocatalysis at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Deriving the furan precursor from biomass. |
| Reduce Derivatives | Avoiding protecting group chemistry where possible. |
| Catalysis | Using biocatalysts (e.g., transaminases) or recyclable heterogeneous catalysts. |
| Design for Degradation | Furan-based compounds can be designed for biodegradability. |
| Real-time analysis for Pollution Prevention | Integration of in-line analytics in flow chemistry to monitor reaction progress and prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Use of immobilized enzymes and flow reactors to minimize hazards. |
One-Pot Synthetic Strategies
One-pot syntheses, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net For the preparation of this compound, a one-pot reductive amination of 1-(furan-2-yl)-2-methoxyethan-1-one is a highly viable strategy. wikipedia.org
This process involves the in situ formation of an imine intermediate from the ketone and an amine source, which is then immediately reduced to the target amine. wikipedia.org This approach avoids the need for purification of the often-unstable imine intermediate.
A potential one-pot reductive amination sequence:
Imine Formation: 1-(Furan-2-yl)-2-methoxyethan-1-one is reacted with an amine source (e.g., ammonia in methanol) in the presence of a catalyst, which can be a Lewis acid or a heterogeneous acid catalyst, to form the corresponding imine.
Reduction: A reducing agent is then introduced to the same reaction vessel to reduce the imine to this compound. Suitable reducing agents include sodium borohydride, or catalytic hydrogenation can be employed. proquest.com
Multi-component reactions (MCRs) represent a more advanced form of one-pot synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While a specific MCR for this compound is not established, analogous MCRs for the synthesis of complex amines suggest its feasibility.
The table below outlines a comparison of a stepwise synthesis versus a one-pot approach for the target molecule.
| Feature | Stepwise Synthesis | One-Pot Synthesis |
| Number of Operations | Multiple (reaction, work-up, purification for each step) | Single reaction and work-up |
| Solvent Consumption | High | Reduced |
| Time Efficiency | Lower | Higher |
| Overall Yield | Often lower due to losses at each step | Potentially higher |
| Waste Generation | Higher | Lower |
Reaction Mechanisms and Reactivity Profiles of 1 Furan 2 Yl 2 Methoxyethan 1 Amine
Mechanistic Investigations of Reactions Involving 1-(Furan-2-yl)-2-methoxyethan-1-amine
The presence of a primary amine group dictates a significant portion of the reactivity of this compound, allowing for a variety of derivatization and transformation reactions.
The formation of this compound can be achieved through various synthetic routes common for primary amine synthesis. One prevalent method is reductive amination. This process would involve the reaction of 1-(furan-2-yl)-2-methoxyethan-1-one (B2556212) with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the final amine product.
The primary amine group is a versatile functional handle for derivatization. These reactions are crucial for modifying the molecule's properties or for analytical purposes. Common derivatization reactions include acylation, alkylation, and reaction with specific labeling reagents. For instance, acylation with an acid chloride or anhydride (B1165640) proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a stable amide.
A comparative study of various amine-derivatizing agents highlights several potential pathways for the modification of this compound for analytical applications. nih.gov Reagents such as Dansyl chloride are versatile, yielding fluorescent products with high ionization efficiency suitable for LC-MS/MS analysis. nih.gov The reaction mechanisms for several common derivatizing agents are summarized below.
Table 1: Common Amine Derivatization Reactions
| Reagent | Reaction Type | General Mechanism | Resulting Product |
|---|---|---|---|
| Dansyl Chloride | Sulfonylation | Nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of HCl. | Fluorescent sulfonamide derivative. |
| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Acylation (Carbamate formation) | Nucleophilic attack of the amine on the carbonyl chloride, leading to the formation of a stable carbamate (B1207046). | UV-active carbamate derivative. |
| o-Phthalaldehyde (OPA) | Condensation (in presence of a thiol) | Rapid reaction of the primary amine with OPA and a thiol (e.g., mercaptoethanol) to form a fluorescent isoindole derivative. | Fluorescent isoindole derivative. |
The outcomes of reactions involving this compound are heavily influenced by the stability and subsequent reaction pathways of key intermediates.
Iminium Ions: In the context of its synthesis via reductive amination, the protonated imine, or iminium ion, is the crucial electrophilic intermediate that undergoes reduction. The stability of this intermediate is essential for an efficient reaction.
Tetrahedral Intermediates: During acylation reactions to form amides, the reaction proceeds through a transient tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group determine the reaction rate.
Carbodiimide (B86325) Intermediates: While not directly involving the target molecule, related studies on furan-2-carboximidamides show that oxidation can lead to rearrangement via a carbodiimide intermediate, which then dictates the final product, such as N1-acyl-N1-(2-furyl)ureas. rsc.org This highlights the potential for complex rearrangements in derivatized furan (B31954) amines.
cis-2-Butene-1,4-dial (BDA): Oxidation of the furan ring itself, as discussed in the following section, generates highly reactive intermediates. The primary product of furan oxidation is often cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045). nih.gov This intermediate can be trapped by cellular nucleophiles. For example, it can react with glutathione (B108866) (GSH) to form 2-(S-glutathionyl)-succinaldehyde (GSH-BDA), which can then cross-link with other amines, demonstrating how an intermediate from one part of the molecule (the furan ring) can influence the reactivity of other nucleophiles in the system. nih.govresearchgate.net
Reactivity of the Furan Ring in this compound
The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophiles. numberanalytics.comchemicalbook.com Its unique structure allows for a diverse range of reactions, including substitution, oxidation, and reduction.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the furan ring. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
The electron-donating character of the oxygen atom in the furan ring activates it towards electrophilic attack and directs incoming electrophiles primarily to the C2 (α) position. chemicalbook.compearson.com Since the C2 position in this compound is already substituted, electrophilic attack is expected to occur almost exclusively at the C5 position. Attack at C5 allows for the positive charge of the intermediate to be delocalized over three atoms, including the ring oxygen, which provides significant stabilization. Attack at C3 or C4 would result in a less stable intermediate. chemicalbook.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 1-(5-Nitro-furan-2-yl)-2-methoxyethan-1-amine |
| Bromination | Br₂ / Dioxane | 1-(5-Bromo-furan-2-yl)-2-methoxyethan-1-amine |
| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | 5-(1-Amino-2-methoxyethyl)furan-2-carbaldehyde |
| Friedel-Crafts Acylation | Acetyl Chloride / SnCl₄ | 1-[5-(1-Amino-2-methoxyethyl)furan-2-yl]ethan-1-one |
The furan ring is susceptible to oxidation, often leading to ring-opening and the formation of highly reactive species. nih.gov This reactivity is harnessed in both metabolic transformations and synthetic chemistry. Cytochrome P450-catalyzed oxidation is a key pathway for the biotransformation of furan-containing compounds. nih.gov
The oxidation mechanism can proceed through two general pathways:
Epoxide Formation: Direct formation of a furanyl epoxide intermediate.
Enedione Formation: Rearrangement of an initial intermediate (epoxide or a zwitterionic species) to form a cis-enedione. nih.gov
In many cases, the ultimate reactive metabolite is a cis-enedione, such as cis-2-butene-1,4-dial (BDA), which is a potent electrophile. nih.gov This reactive intermediate is central to product diversification. For instance, a bio-inspired, one-pot furan-thiol-amine (FuTine) multicomponent reaction utilizes the in situ generation of BDA from a furan. The BDA intermediate is then trapped by a thiol via a 1,4-addition, followed by reaction with an amine and subsequent rearrangement and aromatization to generate stable N-pyrrole heterocycles. researchgate.net This demonstrates a powerful strategy for converting the furan ring in a molecule like this compound into a completely different heterocyclic system.
The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) (THF) ring. This transformation is typically achieved through catalytic hydrogenation. The reduction of levulinic acid to 2-methyltetrahydrofuran, a related process, highlights the use of various metal-supported catalysts. mdpi.com
Common strategies for the reduction of the furan ring include:
Catalytic Hydrogenation: This is the most common method, employing catalysts such as Nickel, Palladium, Ruthenium, or Rhodium on supports like carbon or alumina, under a hydrogen atmosphere. mdpi.com
Ionic Hydrogenation: Reagents like triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid or boron trifluoride etherate) can effectively reduce furans to tetrahydrofurans. organic-chemistry.org
Applying these strategies to this compound would yield 1-(Tetrahydrofuran-2-yl)-2-methoxyethan-1-amine. The stereochemistry of the resulting saturated ring would depend on the catalyst and reaction conditions chosen. This conversion from an aromatic to an aliphatic heterocycle significantly alters the molecule's chemical and physical properties.
Ring-Opening and Rearrangement Reactions
The furan moiety in this compound is susceptible to various ring-opening and rearrangement reactions, particularly under acidic or oxidative conditions. The stability of the furan ring is considerably lower than that of benzene, making it prone to transformations that disrupt its aromaticity.
Acid-Catalyzed Reactions: Under strong acidic conditions, the furan ring can undergo protonation, leading to the formation of reactive intermediates that can trigger polymerization or ring-opening. mdpi.com The reaction of furfuryl alcohol, a related compound, is known to yield levulinic acid via ring cleavage, a process that highlights the furan ring's sensitivity to acid. mdpi.com For this compound, protonation could initiate a cascade of reactions, potentially leading to the formation of linear carbonyl compounds. The specific pathway and products would be influenced by reaction conditions such as temperature and the nature of the acid catalyst. For instance, Brønsted acids can catalyze the ring-opening of benzofuranyl carbinols, followed by a recyclization to form different substituted furans, demonstrating the complex rearrangements possible for furan derivatives. nih.gov
Base-Induced Ring-Opening: While the parent amine is unlikely to undergo base-induced ring-opening, its N-acylated derivatives can. N-acylation of similar furfurylamines, followed by treatment with a strong base like lithium diisopropylamide (LDA), can lead to deprotonation and subsequent isomerization that involves the opening of the furan ring to form N-acyl-5-aminopenta-2,4-dienals. The efficiency of this reaction is highly dependent on the nature of the substituents on both the acyl group and the furan ring.
Oxidative Rearrangement: Oxidation of the furan ring can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which can lead to ring-opening. This process is a key step in the biotransformation and toxicity of many furan-containing compounds. While specific studies on this compound are not prevalent, the general mechanism involves the formation of an unstable intermediate that readily reacts with nucleophiles, effectively opening the ring.
Reactivity of the Amine and Methoxyethyl Functionalities
The primary amine group in this compound is a key center of reactivity, characterized by the nucleophilic lone pair of electrons on the nitrogen atom. As a primary amine, it is generally considered a strong nucleophile, readily participating in reactions with a wide range of electrophiles. Its nucleophilicity is sterically unhindered compared to secondary or tertiary amines.
The amine's reactivity allows for a variety of derivatization reactions, which are crucial for modifying the compound's properties or for analytical purposes. Common derivatization strategies include:
Acylation: Reaction with acyl halides or anhydrides to form stable amide derivatives.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.
Reaction with Carbonyls: Condensation with aldehydes or ketones to form Schiff bases (imines).
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These derivatization reactions are fundamental in synthetic organic chemistry and are often employed in metabolomics to enhance the analytical detection of amine-containing compounds.
Table 1: Common Derivatization Reactions of the Primary Amine Group
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Schiff Base Formation | Benzaldehyde | Imine |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Carbamate Formation | Benzyl Chloroformate | Carbamate |
The methoxyethyl group consists of an ether linkage, which is generally stable and unreactive under many conditions, making ethers common choices for solvents and protecting groups. libretexts.orgmasterorganicchemistry.com However, this C-O bond can be cleaved under harsh conditions, typically involving strong acids. libretexts.orglongdom.org
The most common method for ether cleavage is treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the adjacent carbon atom. Given that the carbon is primary, this cleavage would proceed via an Sₙ2 mechanism. libretexts.orglongdom.orgwikipedia.org This transformation would convert the methoxyethyl side chain into a 2-hydroxyethyl group, and if excess acid is used, further substitution could yield a 2-haloethyl group.
Comparative Reactivity Studies with Analogues and Related Furan Amines
The reactivity of this compound can be better understood by comparing it with its structural analogues. Key points of comparison include the reactivity of the heterocyclic ring and the nucleophilicity of the amine group.
Analogues for Comparison:
1-(Furan-2-yl)ethanamine: Lacks the methoxy (B1213986) group. nih.gov The primary difference would be the electronic effect of the side chain. The methoxy group in the target compound has an electron-withdrawing inductive effect due to the oxygen atom, which could slightly decrease the basicity and nucleophilicity of the amine compared to the simple ethylamine (B1201723) analogue.
Furfurylamine (B118560): Lacks the entire methoxyethyl side chain, having only a methylene (B1212753) bridge. The steric bulk around the amine is less than in the target molecule, potentially leading to faster reaction rates in sterically sensitive reactions.
1-(Thiophen-2-yl)-2-methoxyethan-1-amine: The furan ring is replaced by a thiophene (B33073) ring. Thiophene is more aromatic and less reactive towards electrophilic substitution than furan. This increased stability means that the thiophene analogue would be less prone to acid-catalyzed ring-opening reactions.
1-(Pyrrol-2-yl)-2-methoxyethan-1-amine: The furan ring is replaced by a pyrrole (B145914) ring. Pyrrole is significantly more reactive towards electrophilic attack than furan. However, the pyrrole ring itself is a secondary amine, which complicates direct comparisons of the side-chain amine's reactivity.
The general order of reactivity for five-membered aromatic heterocycles towards electrophilic substitution is Pyrrole > Furan > Thiophene. This trend is governed by the electronegativity of the heteroatom and its ability to stabilize the positive charge in the reaction intermediate.
Table 2: Comparative Reactivity Profile of Furan Amine Analogues
| Compound | Heterocycle Reactivity (vs. Furan) | Amine Nucleophilicity (Predicted vs. Target) | Key Differentiating Feature |
|---|---|---|---|
| This compound | Baseline | Baseline | Methoxyethyl side chain |
| 1-(Furan-2-yl)ethanamine nih.gov | Same | Potentially higher | Lacks electron-withdrawing methoxy group |
| Furfurylamine | Same | Sterically less hindered | Lacks α-methyl and methoxyethyl groups |
| 1-(Thiophen-2-yl)-2-methoxyethan-1-amine | Lower (more aromatic) | Similar | Thiophene ring instead of furan |
| 1-(Pyrrol-2-yl)-2-methoxyethan-1-amine | Higher (less aromatic) | Similar | Pyrrole ring instead of furan |
Computational Chemistry and Theoretical Analysis of 1 Furan 2 Yl 2 Methoxyethan 1 Amine
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies on the electronic structure and molecular geometry of 1-(Furan-2-yl)-2-methoxyethan-1-amine have been found in the public domain. While DFT is a widely used method for investigating furan (B31954) and its derivatives, this particular compound has not been the subject of such published research.
There are no available studies that have employed ab initio methods for the precise prediction of the molecular properties of this compound.
Specific predicted spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound are not available in the current scientific literature.
Thermodynamic and Kinetic Studies
No research has been published detailing the calculation of reaction energies or activation barriers for chemical transformations involving this compound.
There are no documented theoretical studies predicting the reaction pathways or transition states for reactions involving this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure, flexibility, and interactions of molecules like this compound.
Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its chemical reactivity and biological activity. For a flexible molecule such as this compound, with several rotatable bonds, numerous conformations are possible.
Theoretical calculations, typically using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to identify the stable conformers and the transition states connecting them. By systematically rotating the key dihedral angles—specifically around the C-C and C-N bonds of the ethanamine backbone and the C-C bond connecting the furan ring—a potential energy surface (PES) can be mapped out.
The results of such an analysis would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. An illustrative energy landscape might show a global minimum energy conformation alongside several local minima, separated by energy barriers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° (gauche) | 0.00 |
| 2 | 180° (anti) | 1.25 |
| 3 | -60° (gauche) | 0.85 |
Note: This data is illustrative and represents typical findings for similar small organic molecules.
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these conformers over time. By simulating the molecule's movement at a specific temperature, researchers can observe the transitions between different conformations and calculate the free energy landscape, providing a more realistic picture of the molecule's flexibility in a given environment.
The interactions of this compound with its environment, particularly with solvents, are critical to its behavior. The presence of a primary amine, a methoxy (B1213986) group, and a furan ring allows for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.
Computational methods can model these interactions explicitly, by including solvent molecules in the simulation box, or implicitly, using continuum solvation models. These simulations can predict how the conformational preferences of the molecule might change in different solvents. For instance, in a polar protic solvent like water, conformations that expose the amine and ether oxygen for hydrogen bonding would be stabilized. The reorganization of solvent molecules around the solute plays a significant role in the conformational stability and dynamics. nih.govresearchgate.net
MD simulations can provide detailed insights into the solvation shell structure, including the number of solvent molecules interacting with specific functional groups and the average lifetime of these interactions. Such studies are essential for understanding the molecule's solubility and its behavior in biological systems. nih.gov
Chiroptical Property Prediction for Enantiomers
As this compound possesses a chiral center at the carbon atom bonded to the furan ring and the amine group, it exists as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for distinguishing between enantiomers. Computational methods can predict these properties.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques sensitive to the absolute configuration of chiral molecules. Theoretical calculations of ECD and VCD spectra have become a reliable method for assigning the absolute configuration of enantiomers.
The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the ECD and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
By comparing the computationally predicted spectrum with the experimentally measured spectrum, the absolute configuration (R or S) of the enantiomer can be determined.
Table 2: Hypothetical Calculated ECD and VCD Data for the (R)-enantiomer of this compound
| Spectroscopy | Wavelength/Frequency | Rotational Strength (R) |
| ECD | 250 nm | +15.2 x 10⁻⁴⁰ esu² cm² |
| ECD | 220 nm | -8.9 x 10⁻⁴⁰ esu² cm² |
| VCD | 2950 cm⁻¹ (C-H stretch) | +5.6 x 10⁻⁴⁴ esu² cm² |
| VCD | 1100 cm⁻¹ (C-O stretch) | -2.1 x 10⁻⁴⁴ esu² cm² |
Note: This data is illustrative. The sign of the rotational strength is opposite for the (S)-enantiomer.
These computational approaches provide invaluable insights into the structural and electronic properties of chiral molecules like this compound, complementing experimental studies and aiding in the understanding of their chemical and biological behavior.
Spectroscopic and Advanced Structural Characterization of 1 Furan 2 Yl 2 Methoxyethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete picture of the atomic connectivity can be assembled.
While specific experimental spectra for 1-(Furan-2-yl)-2-methoxyethan-1-amine are not widely published, a detailed analysis can be predicted based on the known chemical shifts and coupling constants of its constituent functional groups, including the furan (B31954) ring, the methoxy (B1213986) group, and the aliphatic backbone.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The furan ring protons typically appear in the aromatic region, while the aliphatic protons of the ethylamine (B1201723) backbone and the methoxy group resonate at higher fields. The integration of these signals would correspond to the number of protons in each environment.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H5' (Furan) | ~7.4 | Doublet of doublets (dd) | Coupled to H4' and H3'. |
| H3' (Furan) | ~6.3 | Doublet of doublets (dd) | Coupled to H4' and H5'. |
| H4' (Furan) | ~6.2 | Doublet of doublets (dd) | Coupled to H3' and H5'. |
| H1 (CH-N) | ~4.2 | Triplet (t) or dd | Coupled to the two diastereotopic H2 protons. |
| H2 (CH₂-O) | ~3.5 | Multiplet (m) | Diastereotopic protons coupled to H1. |
| OCH₃ | ~3.3 | Singlet (s) | Three equivalent protons with no adjacent proton coupling. |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2' (Furan) | ~155 | Carbon of the furan ring attached to the ethylamine group. |
| C5' (Furan) | ~142 | Aromatic CH carbon adjacent to the oxygen. |
| C3' (Furan) | ~110 | Aromatic CH carbon. |
| C4' (Furan) | ~107 | Aromatic CH carbon. |
| C2 (CH₂-O) | ~75 | Aliphatic carbon attached to the methoxy oxygen. |
| OCH₃ | ~59 | Methoxy group carbon. |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between:
The H1 proton and the H2 methylene (B1212753) protons.
Adjacent protons on the furan ring (H3' with H4', and H4' with H5').
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This technique is invaluable for assigning carbon signals based on their known proton assignments. Expected correlations would include H1 to C1, H2 to C2, H3' to C3', H4' to C4', H5' to C5', and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
H1 proton to furan carbons C2' and C3'.
H2 protons to C1 and the methoxy carbon.
Methoxy protons to C2.
H3' proton to C2' and C5'.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₇H₁₁NO₂, corresponding to a monoisotopic mass of 141.0790 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. The fragmentation of this ion is dictated by the stability of the resulting fragments. For amines, a characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu
Potential major fragmentation pathways include:
Loss of the methoxymethyl radical (•CH₂OCH₃): This would result from cleavage of the C1-C2 bond, leading to a stable, resonance-delocalized furfurylamine (B118560) iminium ion at m/z 82. This is often a very prominent peak in the mass spectra of furfurylamine derivatives. nist.gov
Loss of the furan-containing fragment: α-cleavage on the other side of the nitrogen (the C1-C2' bond) would lead to the formation of a fragment at m/z 60 ([CH(NH₂)-CH₂OCH₃]⁺).
Formation of the furfuryl cation: Cleavage of the bond between the amine nitrogen and the C1 carbon could lead to the formation of a furfuryl-type cation, which would then undergo further fragmentation.
Interactive Table 3: Predicted Mass Spectrometry Data
| m/z Value | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 82 | [C₅H₆N]⁺ | α-cleavage, loss of •CH₂OCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
N-H Stretching: The primary amine (NH₂) group is expected to show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring motion of the primary amine typically results in a medium to strong absorption band around 1590-1650 cm⁻¹.
C=C Stretching: The furan ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
C-O Stretching: Strong absorptions corresponding to the C-O-C stretching of the ether and the furan ring are expected in the 1000-1300 cm⁻¹ range. globalresearchonline.net
Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric and non-polar C=C bonds of the furan ring and weaker signals for the polar N-H and C-O bonds. nih.gov
Interactive Table 4: Expected Characteristic IR and Raman Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR | Medium |
| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Strong |
| N-H Scissoring Bend | 1590 - 1650 | IR | Medium-Strong |
| Furan Ring C=C Stretch | 1500 - 1600 | IR, Raman | Medium-Strong |
| C-O-C Asymmetric Stretch (Ether) | 1080 - 1150 | IR | Strong |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov
As of this writing, a published crystal structure for the parent compound this compound is not available in open literature. However, analysis of crystal structures of related furan-containing amine derivatives provides insight into the likely solid-state behavior. nih.govresearchgate.net
For instance, crystal structures of molecules containing both furan and amine functionalities often reveal extensive intermolecular hydrogen bonding networks. nih.gov The primary amine group of this compound would be expected to act as a hydrogen bond donor, while the nitrogen and oxygen atoms (from the furan and methoxy groups) could act as hydrogen bond acceptors. These interactions would govern the packing of the molecules in the crystal lattice. Should a suitable crystal of the title compound be grown, X-ray analysis would confirm the relative stereochemistry, conformational preferences of the flexible methoxyethyl side chain, and the specific hydrogen bonding motifs.
Supramolecular Interactions within the Crystalline Lattice
The most significant interactions anticipated within the crystal structure are hydrogen bonds involving the amine group. The N−H protons can form strong N−H···O bonds with the oxygen atoms of the furan ring or the methoxy group of adjacent molecules. Furthermore, the nitrogen atom itself can act as an acceptor, leading to N−H···N interactions, which often result in the formation of dimeric or catemeric synthons. rsc.org The interplay of these hydrogen bonds can generate complex one-, two-, or three-dimensional networks, significantly influencing the material's physical properties.
Table 1: Potential Supramolecular Interactions in the Crystalline Lattice
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Furan Oxygen, Methoxy Oxygen, Amine Nitrogen | Strong directional interactions that are primary drivers of the crystal packing, potentially forming chains or sheets. |
| C−H···π Interaction | Aliphatic/Aromatic C-H | Furan Ring (π-system) | Weaker interactions where a C-H bond points towards the electron-rich face of the furan ring, contributing to lattice stability. |
| π-π Stacking | Furan Ring (π-system) | Furan Ring (π-system) | Interactions between the aromatic furan rings of adjacent molecules, which can be in parallel-displaced or edge-to-face arrangements. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-specific dispersive forces that contribute to the overall cohesive energy of the crystal. |
Advanced Chromatographic Techniques for Purity and Stereoisomeric Composition
Chromatographic methods are indispensable for assessing the chemical purity and stereoisomeric composition of this compound. Given its chirality and potential for inclusion in complex mixtures, both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are critical analytical tools.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The presence of a stereocenter at the carbon atom bearing the amine group necessitates a method to separate and quantify the enantiomers of this compound. Chiral HPLC is the premier technique for determining enantiomeric excess (ee) and purity. mdpi.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines and alcohols. nih.gov For a molecule like this compound, the chiral recognition mechanism on a cellulose-based column, for instance, would involve a combination of interactions. These include hydrogen bonding between the analyte's amine group and the carbamate (B1207046) groups on the CSP, dipole-dipole interactions, and π-π stacking between the furan ring and the phenyl groups of the CSP. nih.gov
Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), to achieve baseline separation of the enantiomers. rsc.org The choice of modifier and its concentration can significantly impact retention factors and selectivity.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Chiralpak® AS-H or similar cellulose-based CSP | Provides the chiral environment for enantiomeric separation. rsc.org |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds; the ratio is adjusted to optimize resolution and analysis time. rsc.org |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the analysis and can affect peak shape and resolution. rsc.org |
| Column Temperature | 25 - 40 °C | Affects interaction kinetics and solvent viscosity, influencing retention and selectivity. |
| Detection | UV-Vis at ~210 nm | Monitors the elution of the enantiomers based on the UV absorbance of the furan ring. rsc.org |
Gas Chromatography (GC) for Volatile Mixtures
Gas chromatography is a powerful technique for assessing the purity of this compound and for quantifying it in volatile mixtures. However, the direct analysis of primary amines by GC can be challenging. labrulez.com The high polarity and basicity of the amine group can lead to strong interactions with active sites (e.g., residual silanols) on the column's stationary phase, resulting in poor peak shape (tailing) and potential sample loss. labrulez.combre.com
To overcome these issues, several strategies can be employed. One approach is to use a specialized capillary column designed for the analysis of volatile amines, such as a base-deactivated column where the support surface has been treated to minimize acidic interactions. labrulez.comresearchgate.net An alternative and common strategy is derivatization, where the amine is converted into a less polar, more volatile derivative prior to analysis. researchgate.net For example, acylation with trifluoroacetic anhydride (B1165640) (TFAA) can effectively cap the active N-H protons, leading to sharper, more symmetrical peaks and improved detection limits. researchgate.net
The choice of detector depends on the analytical requirements. A Flame Ionization Detector (FID) offers robust, general-purpose detection for purity analysis, while a Mass Spectrometer (MS) provides structural information for definitive peak identification and analysis in complex matrices. researchgate.netmdpi.com
Table 3: Typical Gas Chromatography Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Base-deactivated polar capillary column (e.g., CP-Volamine, HP-5MS) | Minimizes peak tailing associated with polar, basic amines. researchgate.netmdpi.com |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Initial temp ~60°C, ramped to ~250°C | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general purity assessment; MS for identification and trace analysis. researchgate.net |
| Sample Preparation | Direct injection or derivatization (e.g., with TFAA) | Derivatization can improve peak shape and thermal stability. researchgate.net |
Applications of 1 Furan 2 Yl 2 Methoxyethan 1 Amine in Organic Synthesis
1-(Furan-2-yl)-2-methoxyethan-1-amine as a Precursor to Complex Molecular Scaffolds
Organic compounds that serve as "building blocks" are fundamental to the assembly of more complex molecules used in materials science, agrochemicals, and pharmaceuticals. urfu.rulifechemicals.comenamine.net The furan (B31954) ring, in particular, is a versatile starting point for creating a wide array of other chemical structures. nih.gov
Synthesis of Heterocyclic Systems Containing the Furan-Amine Motif
The furan moiety is a key component in many biologically active compounds and serves as a versatile intermediate in the synthesis of other heterocyclic systems. nih.govamazonaws.com One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction, where a furan ring can act as the diene component. chim.it An intramolecular Diels-Alder furan (IMDAF) reaction, for instance, allows for the stereoselective synthesis of complex oxabicyclo[2.2.1] adducts, which can be further transformed into a variety of carbocyclic and heterocyclic structures.
While direct examples employing this compound are not prominent, the primary amine group offers a convenient handle to attach a dienophile via a tether. This would position the furan (the diene) and the dienophile for an intramolecular cycloaddition, leading to novel, complex heterocyclic frameworks. The amine can be acylated with various unsaturated acyl chlorides or reacted with other electrophiles to install the necessary tether for such transformations.
Building Block in the Assembly of Advanced Organic Molecules
The dual functionality of this compound makes it a valuable building block for constructing larger, advanced organic molecules. The primary amine can readily undergo a variety of classical transformations, including:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Imine formation: Condensation with aldehydes and ketones to form Schiff bases.
Reductive amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.
N-Alkylation and N-Arylation: Formation of C-N bonds through reactions like the Buchwald-Hartwig amination.
These reactions allow for the incorporation of the furan-methoxymethyl-ethylamino fragment into a larger molecular architecture, making it a useful intermediate in multi-step syntheses.
Ligand Design and Coordination Chemistry
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. Primary amines are common starting points for the synthesis of various classes of chiral ligands. mdpi.com
Development of Chiral Ligands from this compound
Assuming this compound can be resolved into its individual enantiomers, it becomes a valuable chiral precursor for ligand synthesis. The primary amine is a key functional group for derivatization into several important ligand classes. For example, condensation with chiral or achiral salicylaldehydes would yield Schiff base (salen-type) ligands. The furan ring's oxygen atom and the imine nitrogen could then act as a bidentate chelate for a metal center.
Another common strategy involves converting the primary amine into a thiourea (B124793) by reacting it with an isothiocyanate. mdpi.com Chiral thioureas have emerged as powerful hydrogen-bond-donating organocatalysts. mdpi.com The modular synthesis of such ligands allows for fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. researchgate.net
| Ligand Type | General Synthetic Route from Primary Amine (R-NH₂) | Potential Coordinating Atoms |
|---|---|---|
| Schiff Base (Imine) | R-NH₂ + Salicylaldehyde → R-N=CH-Ar-OH | N, O |
| Bis(oxazoline) (BOX) type | Multi-step involving amide formation and cyclization | N, N |
| Thiourea | R-NH₂ + R'-NCS → R-NH-C(S)-NH-R' | S (for H-bonding) |
| Phosphinamine | R-NH₂ + Cl-PR'₂ → R-NH-PR'₂ | N, P |
Applications in Asymmetric Catalysis
Chiral ligands derived from primary amines are used in a vast number of asymmetric transformations. rsc.orgyale.edu For instance, chiral Schiff base complexes are widely used in catalytic reactions like asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions. Chiral N,N'-dioxide ligands, which can be prepared from amino alcohols, have been successfully used in asymmetric cycloadditions. researchgate.netresearchgate.net
If chiral ligands were synthesized from this compound, they could be screened for efficacy in various metal-catalyzed asymmetric reactions. The presence of the furan ring and the methoxy (B1213986) group could influence the electronic environment and steric bulk around the metal center, potentially leading to unique reactivity and selectivity profiles.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.govmdpi.com This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. mdpi.com
A notable example relevant to the furan-amine structure is the Furan-Thiol-Amine (FuTine) multicomponent reaction. nih.gov In this bio-inspired reaction, a furan, a thiol, and an amine react in one pot to generate stable N-substituted 3-thio-pyrrole heterocycles. The reaction proceeds via the oxidation of the furan to generate a reactive dialdehyde (B1249045) intermediate, which is then trapped by the thiol and the amine. nih.gov
This compound is a suitable candidate for the amine component in such a reaction. Its participation would lead to the formation of a pyrrole (B145914) ring bearing the -CH(CH₂OCH₃)-furan substituent on the nitrogen atom. This demonstrates how the compound could be used to quickly assemble complex heterocyclic structures. Other MCRs, such as the Ugi or Passerini reactions, could also potentially utilize the primary amine functionality of this molecule, although specific examples are not documented. rsc.orgbeilstein-journals.org
| Component 1 | Component 2 | Component 3 | Key Conditions | Resulting Core Structure |
|---|---|---|---|---|
| Furan | Thiol (R'-SH) | Primary Amine (R''-NH₂) | Oxidizing Agent | N-substituted 3-thio-pyrrole |
Role in Materials Science and Specialty Chemical Synthesis
While specific, large-scale applications of this compound are not extensively documented in publicly available research, its molecular structure—comprising a reactive furan ring and a primary amine—positions it as a valuable and versatile building block for the synthesis of advanced polymers and specialty chemicals. The furan moiety, often derived from renewable biomass sources like corn cobs and oat hulls, makes this compound a candidate for developing more sustainable materials. mdpi.comnih.gov Furan-based polymers are gaining attention as eco-friendly alternatives to traditional petroleum-based plastics. nih.govresearchgate.net
The utility of this compound stems from the distinct reactivity of its functional groups. The primary amine allows for the formation of a variety of polymeric linkages, while the furan ring can participate in unique cycloaddition reactions, offering a route to dynamic and responsive materials. acs.orgnumberanalytics.com
A Versatile Monomer for Advanced Polymers
The presence of a primary amine group makes this compound a suitable monomer for step-growth polymerization. It can react with various difunctional monomers to produce a range of high-performance polymers. For instance, furan-containing diamines have been successfully used to synthesize bio-based polyureas and polyimides. nih.govmdpi.com This suggests that this compound could be similarly employed to create polymers with unique properties.
Potential polymerization reactions include:
Polyurea Synthesis: Reaction with diisocyanates would yield polyureas. The incorporation of the furan group into the polymer backbone can enhance thermal and mechanical properties. mdpi.com
Polyamide Synthesis: Condensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would produce polyamides, analogous to nylon, but with the added functionality of the furan ring.
Epoxy Resins: Primary amines are widely used as curing agents for epoxy resins. The amine group of this compound can react with the epoxide groups of resins like those based on bisphenol A, cross-linking the polymer chains. The inclusion of the furan moiety in the cured network could improve mechanical properties. digitellinc.com
The Furan Moiety: A Gateway to Dynamic Materials
A key feature of the furan ring is its ability to undergo a thermally reversible Diels-Alder (DA) reaction with dienophiles, most notably maleimides. semanticscholar.orgmdpi.com This cycloaddition reaction forms a chemical bond at lower temperatures, which can then be broken at higher temperatures, reverting to the original furan and maleimide. mdpi.com This dynamic covalent chemistry is at the forefront of "smart" material design. researchgate.net
By incorporating this compound into a polymer, the pendant furan groups can be used as reversible cross-linking sites. When a polymer containing these furan groups is mixed with a bismaleimide (B1667444) cross-linker, a stable, cross-linked network (a thermoset material) is formed upon heating. Further heating to a higher temperature initiates the retro-Diels-Alder reaction, breaking the cross-links and allowing the material to be reprocessed or healed, much like a thermoplastic. researchgate.net This approach is a leading strategy for creating:
Self-Healing Materials: Materials that can automatically repair damage upon the application of heat. mdpi.comresearchgate.net
Recyclable Thermosets: High-performance plastics that are traditionally difficult to recycle can be designed for de-polymerization and reuse. mdpi.comresearchgate.net
Dynamic Nanomaterials: The reversible nature of the DA linkage can be used to control the assembly and disassembly of complex nanostructures like core-crosslinked star polymers.
Table 1: Potential Applications in Polymer and Materials Synthesis
| Functional Group | Potential Reaction | Resulting Linkage/Structure | Potential Application in Materials Science | References |
|---|---|---|---|---|
| Primary Amine (-NH₂) | Polyaddition with Diisocyanates | Urea Linkage (-NH-CO-NH-) | Synthesis of bio-based polyureas with enhanced thermal stability. | mdpi.com |
| Primary Amine (-NH₂) | Condensation with Dicarboxylic Acids | Amide Linkage (-CO-NH-) | Creation of novel furan-containing polyamides. | nih.govresearchgate.net |
| Primary Amine (-NH₂) | Reaction with Epoxides | Cross-linked Polymer Network | Curing agent for epoxy resins, potentially improving mechanical properties. | digitellinc.com |
| Furan Ring | Diels-Alder Cycloaddition with Maleimides | Reversible Covalent Cross-links | Development of self-healing polymers, recyclable thermosets, and dynamic materials. | semanticscholar.orgmdpi.comresearchgate.netresearchgate.net |
Building Block for Specialty Chemicals
In addition to polymer science, this compound serves as a useful synthon, or building block, for more complex molecules in specialty chemical synthesis. numberanalytics.com The furan ring is a versatile precursor that can be transformed into other cyclic systems, and both the furan and amine groups can undergo various chemical modifications to build intricate molecular architectures. numberanalytics.com Its bifunctional nature allows for sequential or one-pot reactions to create novel heterocyclic compounds, which are foundational structures in pharmaceuticals and agrochemicals.
Structure Reactivity Relationships and Analog Design for 1 Furan 2 Yl 2 Methoxyethan 1 Amine Derivatives
Impact of Furan (B31954) Ring Substitution on Reactivity
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5 position (and C2, if unsubstituted). numberanalytics.com The reactivity of this ring system in 1-(Furan-2-yl)-2-methoxyethan-1-amine derivatives can be significantly modulated by the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the furan ring and, consequently, its reactivity profile.
Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the furan ring. This enhancement of nucleophilicity makes the ring more reactive towards electrophiles. For instance, the presence of a methyl group at the C5 position would be expected to accelerate the rate of electrophilic substitution reactions like nitration or halogenation.
Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or acyl groups, decrease the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic attack. However, EWGs can facilitate nucleophilic aromatic substitution, a reaction not typically observed with unsubstituted furans. Furthermore, substituents influence the furan ring's participation as a diene in Diels-Alder reactions. numberanalytics.com EDGs generally increase the reactivity of the furan as a diene, while EWGs can decrease it.
The metabolic stability of furan-containing compounds is also heavily influenced by ring substitution. Cytochrome P450-catalyzed oxidation of the furan ring can lead to the formation of reactive metabolites like epoxides or cis-enediones. nih.govnih.gov The substitution pattern on the furan ring determines which of these intermediates is favored, thereby influencing the molecule's toxicological profile. nih.gov For example, increased substitution on the furanyl ring tends to favor the formation of an epoxide intermediate. nih.gov
| Substituent at C5-Position | Electronic Effect | Effect on Electrophilic Substitution | Effect on Diels-Alder Reactivity (as a diene) | Metabolic Oxidation Pathway |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline | Moderate | Forms reactive cis-enedione |
| -CH₃ (Methyl) | Electron-Donating | Increased Reactivity | Increased Reactivity | May favor epoxide formation |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Significantly Increased Reactivity | Significantly Increased Reactivity | Likely to favor epoxide formation |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Decreased Reactivity | Decreased Reactivity | May alter oxidation susceptibility |
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing | Decreased Reactivity | Decreased Reactivity | May alter oxidation susceptibility |
Influence of the Methoxyethyl Side Chain Modifications
Modifications to the methoxyethyl side chain of this compound can exert significant steric and electronic effects on the reactivity of both the amine group and the furan ring. These modifications can include altering the length of the alkyl chain, changing the ether linkage, or introducing additional functional groups.
For example, increasing the length of the alkyl chain between the chiral center and the methoxy (B1213986) group (e.g., to a propoxyethyl or butoxyethyl chain) would increase the steric bulk around the amine. This could hinder the approach of bulky reagents to the amine nitrogen or the adjacent furan ring, thereby slowing down reaction rates. Conversely, such modifications could be strategically employed to enhance selectivity in certain reactions by favoring the approach of smaller reagents.
Replacing the methoxy group with other functionalities can also dramatically alter reactivity. A hydroxyl group, for instance, could participate in intramolecular hydrogen bonding with the amine, potentially altering its nucleophilicity and basicity. It could also serve as a site for further derivatization. Introducing electron-withdrawing groups on the side chain could lower the basicity of the amine group through an inductive effect.
The synthesis of various 3(2H)-furanones with different side chains highlights how modifications to an appended chain can be used to create a library of compounds for biological screening. nih.gov This principle applies equally to this compound derivatives, where side chain modifications are a key strategy for fine-tuning the molecule's properties.
Variations in the Amine Group and Their Effect on Reaction Selectivity
The primary amine group in this compound is a key center of reactivity. Its conversion to secondary or tertiary amines, or to other nitrogen-containing functional groups like amides or sulfonamides, has a profound impact on reaction selectivity.
The nucleophilicity and basicity of the amine are critical factors. Primary amines are generally good nucleophiles and can participate in a wide range of reactions, including reductive amination, acylation, and alkylation. Converting the primary amine to a secondary amine (e.g., by N-alkylation) generally increases its steric hindrance but may not significantly decrease its nucleophilicity. Tertiary amines, being non-protic, are typically less nucleophilic but more basic.
The presence and nature of the amine group can fundamentally alter reaction outcomes. In catalytic hydride transfer reactions, for example, amine functional groups can stabilize intermediates, thereby altering product selectivity. rsc.orgescholarship.org Appending one or two amine groups to a catalyst has been shown to shift the reaction from producing formate (B1220265) to producing a mixture of formate and hydrogen gas, demonstrating a clear influence on selectivity. rsc.org
Acylation of the amine to form an amide drastically reduces its basicity and nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This transformation is often used as a protecting group strategy to prevent the amine from reacting while other parts of the molecule are being modified. The choice of the acylating agent can be used to introduce a wide variety of functionalities.
| Amine Derivative | General Structure | Nucleophilicity | Basicity | Typical Reactions and Selectivity Effects |
|---|---|---|---|---|
| Primary Amine | -NH₂ | High | Moderate | Reductive amination, acylation, alkylation. Can act as a directing group. |
| Secondary Amine | -NHR | High | Moderate | Similar to primary amines but with increased steric hindrance affecting selectivity. |
| Tertiary Amine | -NR₂ | Low | High | Mainly acts as a base; poor nucleophile. Can direct metallation reactions. |
| Amide | -NHC(O)R | Very Low | Very Low (Neutral) | Generally unreactive as a nucleophile; used as a protecting group. |
| Sulfonamide | -NHSO₂R | Very Low | Acidic N-H | Resistant to many reactions; N-H can be deprotonated. |
Stereochemical Control and Its Ramifications in Derivative Synthesis
The carbon atom attached to the furan ring, the amine group, the methoxyethyl side chain, and a hydrogen atom is a chiral center. Therefore, this compound exists as a pair of enantiomers. The control of stereochemistry during the synthesis of its derivatives is of paramount importance, particularly for applications in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
Achieving stereochemical control in the synthesis of these derivatives can be accomplished through several strategies. One common approach is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other.
Reductive amination, a key reaction for forming the amine group, can be rendered stereoselective by using chiral reagents or catalysts. nih.gov For example, the reductive amination of a furan-2-yl ketone with a chiral amine or in the presence of a chiral catalyst can produce an enantiomerically enriched product. The stereochemistry of the final product has significant ramifications for its biological properties and its three-dimensional structure, which in turn affects its interactions with other molecules.
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry provides powerful tools for understanding and predicting the structure-reactivity relationships of this compound derivatives. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of these molecules and calculate various parameters that correlate with their reactivity. frontiersin.orgresearchgate.net
One of the key applications is the prediction of reaction sites. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can identify the most nucleophilic and electrophilic parts of a molecule. For instance, the HOMO is often localized on the electron-rich furan ring, indicating its susceptibility to electrophilic attack. The Fukui function is another descriptor that can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attack. frontiersin.org
Computational models can also be used to calculate thermochemical data for reaction pathways, such as activation energies and reaction enthalpies. frontiersin.orgresearchgate.net This allows for the prediction of the most likely reaction products and the optimization of reaction conditions. For example, DFT calculations can help determine whether a particular furan derivative is more likely to undergo oxidation via an epoxide or a cis-enedione intermediate. nih.gov Such models have successfully predicted the bioactivation of furan-containing drugs with high accuracy. nih.gov
Furthermore, computational studies can elucidate the conformational preferences of molecules, which can influence their reactivity. mdpi.com By calculating the relative energies of different conformations, it is possible to identify the most stable arrangement of the molecule in solution, providing insights into how it will interact with other reagents.
| Computational Method | Calculated Parameter | Predicted Reactivity Aspect | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Sites for electrophilic/nucleophilic attack | Identifying the C5 position of the furan ring as a likely site of electrophilic attack. |
| DFT | Fukui Functions | Specific atomic sites for attack | Predicting reactivity of specific atoms in the furan ring or on the side chain. frontiersin.org |
| DFT / Ab initio methods | Bond Dissociation Enthalpy (BDE) | Likelihood of bond cleavage (e.g., C-H or N-H bonds) | Assessing the antioxidant potential by calculating the ease of hydrogen atom transfer. frontiersin.org |
| Transition State Theory | Activation Energy (Ea) | Reaction rates and feasibility of pathways | Comparing the energy barriers for different metabolic oxidation pathways of the furan ring. |
| Molecular Mechanics / DFT | Conformational Energy | Steric accessibility and stable 3D structures | Determining the most stable conformation of the methoxyethyl side chain. mdpi.com |
Future Directions and Emerging Research Avenues for 1 Furan 2 Yl 2 Methoxyethan 1 Amine
Exploration of Novel Synthetic Methodologies
The synthesis of furan-based amines is an area of active research, driven by the prevalence of these motifs in pharmaceuticals and other functional materials. mdpi.com Future efforts concerning 1-(Furan-2-yl)-2-methoxyethan-1-amine are likely to focus on developing more sustainable and efficient synthetic routes.
The transition towards green chemistry principles is a major driver in the development of new catalytic systems. For the synthesis of furan-amines, this involves moving away from stoichiometric reagents and towards catalytic processes that offer high atom economy and minimize waste. mdpi.com The production of amines from biomass-derived furan (B31954) compounds is a key area of interest, with heterogeneous catalysts playing a crucial role. mdpi.comdntb.gov.ua
Future research will likely focus on the design of novel heterogeneous catalysts for the reductive amination of furan-based precursors to produce this compound. The development of catalysts based on non-noble, earth-abundant metals such as nickel, copper, and cobalt is a significant trend. frontiersin.org These catalysts are often supported on various materials to enhance their activity, selectivity, and stability.
| Catalyst Type | Active Metal | Support Material | Potential Advantages for Furan-Amine Synthesis |
| Supported Nanoparticles | Ni, Cu, Co | Carbon Nanotubes, Alumina, Zeolites | High surface area, improved catalytic activity, potential for recyclability. frontiersin.org |
| Single-Atom Catalysts | Ru, Pd | Nitrogen-doped Carbon | Maximized atom efficiency, unique selectivity profiles. mdpi.com |
| Bimetallic Catalysts | Ni-Co, Cu-Pd | Metal-Organic Frameworks (MOFs) | Synergistic effects leading to enhanced performance under milder conditions. |
The goal of this research is to develop robust and reusable catalysts that can efficiently convert furanic starting materials into the desired amine with high yield and selectivity, under environmentally benign conditions.
In recent years, photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, offering alternative energy inputs to drive chemical reactions. nih.gov These techniques can often be performed at room temperature and pressure, reducing the energy consumption associated with traditional thermal methods. frontiersin.org
For the synthesis of this compound, photoredox catalysis could enable novel bond-forming strategies that are not accessible through conventional means. nih.gov The use of visible light to initiate catalytic cycles can lead to highly selective transformations under mild conditions. nih.gov Similarly, electrosynthesis provides a reagent-free method for oxidation and reduction, where the electrode acts as a "clean" source of electrons or holes. frontiersin.org
Future research in this area could explore:
The development of photosensitizers and electrocatalysts tailored for the specific transformations required to synthesize the target amine.
The application of these methods in continuous flow reactors to enable scalable and safe production. nih.gov
The combination of photo- and electrochemical approaches to unlock unique reactivity.
Advanced Computational Studies
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of reaction pathways. For this compound, advanced computational studies will play a crucial role in accelerating its development.
For the synthesis of this compound, machine learning could be employed to:
Predict the most effective catalyst and solvent combination from a large array of possibilities.
Optimize reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize byproducts. nih.govnih.gov
Identify potential new reactions for the derivatization of the target amine.
The integration of machine learning with automated synthesis platforms has the potential to create "self-driving labs" that can autonomously design, execute, and optimize chemical reactions. youtube.com
Computational methods are also being used to design new molecules with desired properties before they are synthesized in the lab. This in silico design process can significantly reduce the time and cost associated with drug discovery and materials development. researchgate.netmdpi.com
Starting with the core structure of this compound, computational tools can be used to:
Design and evaluate a virtual library of derivatives with potentially enhanced biological activity or material properties. researchgate.net
Predict the binding affinity of these derivatives to biological targets through molecular docking simulations.
Estimate key physicochemical properties such as solubility, stability, and toxicity.
This approach allows researchers to prioritize the synthesis of the most promising candidates, making the discovery process more efficient and targeted.
Integration with Automated Synthesis and High-Throughput Experimentation
The development of new chemical entities and the optimization of their synthesis are often labor-intensive and time-consuming processes. Automated synthesis and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid and parallel execution of a large number of experiments. nih.govchemrxiv.org
HTE platforms utilize multi-well plates to screen a wide range of reaction conditions, catalysts, and reagents in a short amount of time. youtube.com This technology is particularly well-suited for:
The rapid discovery of optimal conditions for the synthesis of this compound.
The efficient synthesis of a library of derivatives for biological screening or materials testing. youtube.com
Generating large, high-quality datasets for training machine learning models. youtube.com
Expanding Applications in Materials Science and Functional Molecules for this compound
The unique chemical architecture of this compound, which combines a reactive furan ring, a primary amine, and a methoxy (B1213986) group, positions it as a promising candidate for the development of novel materials and functional molecules. Future research is anticipated to leverage these functionalities to create advanced polymers, functional surfaces, and specialized molecules with tailored properties for a range of applications.
The furan moiety, derivable from renewable biomass resources, offers a sustainable building block for polymer synthesis. rsc.orgmdpi.com The amine group provides a reactive site for various polymerization and modification reactions, while the methoxy group can influence the material's physical properties, such as solubility, thermal stability, and hydrophilicity.
Potential in Polymer Synthesis and Modification
One of the most promising future directions for this compound is its use as a monomer or a modifying agent in polymer chemistry. The primary amine group allows for its incorporation into various polymer backbones, including polyamides, polyimides, and polyurethanes.
Polyamides: The compound can react with dicarboxylic acids or their derivatives to form furan-based polyamides. rsc.orgresearchgate.net The presence of the furan ring in the polymer backbone is expected to impart rigidity and thermal stability, while the methoxy group may enhance solubility and processability. Research in this area could lead to the development of bio-based engineering plastics with competitive mechanical and thermal properties. researchgate.netdntb.gov.ua
Epoxy Resins: Furan-based amines, such as furfurylamine (B118560), have been investigated as components in epoxy resin systems. digitellinc.comdigitellinc.com Similarly, this compound could be utilized as a curing agent for epoxy resins. The furan ring can participate in cross-linking reactions, potentially leading to thermosets with high char yield and improved fire resistance. digitellinc.com The methoxy group might influence the curing kinetics and the final network structure.
Functional Coatings and Adhesives: The reactivity of the furan and amine groups makes this compound a candidate for developing functional coatings and adhesives. The furan moiety can undergo Diels-Alder reactions, enabling the creation of self-healing or thermally reversible polymer networks. wiley-vch.de The amine group can promote adhesion to various substrates through hydrogen bonding and covalent linkages.
A comparative look at the properties of polymers derived from analogous furan compounds suggests the potential for creating materials with a wide range of characteristics.
| Polymer Type | Potential Monomer/Precursor | Anticipated Properties Influenced by Furan and Methoxy Groups | Potential Applications |
|---|---|---|---|
| Polyamides | This compound + Dicarboxylic Acid | Enhanced thermal stability, improved solubility, bio-based content. rsc.orgresearchgate.net | Engineering plastics, fibers. |
| Epoxy Resins | Epoxy prepolymer + this compound (as curing agent) | High char yield, fire resistance, modified curing profile. digitellinc.com | Composites, coatings, adhesives. digitellinc.com |
| Polyurethanes | This compound + Diisocyanate | Bio-based soft/hard segments, tunable mechanical properties. | Foams, elastomers, coatings. |
Role in the Development of Functional Molecules
Beyond polymers, this compound holds potential as a building block for the synthesis of a variety of functional molecules.
Organic Electronics: Furan-containing compounds are being explored as sustainable alternatives to thiophene-based materials in organic electronics. ntu.edu.sgntu.edu.sgresearchgate.net The electron-rich nature of the furan ring makes it a suitable component for organic semiconductors. While research in this area has focused on conjugated furan systems, the amine and methoxy functionalities of this compound could be leveraged to tune the electronic properties and intermolecular interactions of novel organic electronic materials.
Corrosion Inhibitors: Amine derivatives, including those with furan rings, have been investigated for their potential as corrosion inhibitors. guidechem.com The nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The specific structure of this compound may offer a unique combination of adsorption characteristics on different metal surfaces.
Ligands for Catalysis: The presence of multiple heteroatoms (N, O in the furan ring, O in the methoxy group) makes this compound a potential ligand for metal catalysts. The coordination of metal ions to these heteroatoms could lead to catalysts with novel reactivity and selectivity for various organic transformations.
The potential applications of functional molecules derived from furan-based amines are diverse, as illustrated by the properties of related compounds.
| Functional Molecule Class | Role of this compound | Key Structural Features | Potential Research Focus |
|---|---|---|---|
| Organic Semiconductors | Precursor for π-conjugated systems. | Electron-rich furan ring. researchgate.net | Synthesis of novel hole-transporting materials. |
| Corrosion Inhibitors | Adsorptive protective agent. | Nitrogen and oxygen heteroatoms for metal surface coordination. guidechem.com | Evaluation of corrosion inhibition efficiency on steel and other alloys. |
| Catalyst Ligands | Chelating agent for transition metals. | Multidentate coordination sites (N, O-furan, O-methoxy). | Development of catalysts for asymmetric synthesis. |
Q & A
Q. What are the recommended synthetic routes for 1-(Furan-2-yl)-2-methoxyethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the functionalization of the furan ring. For example, furan derivatives are often alkylated or subjected to nucleophilic substitution to introduce methoxy and amine groups. A key step might involve coupling a furan-2-yl precursor with a methoxyethylamine chain via reductive amination or alkylation. Reaction optimization includes adjusting temperature (e.g., 60–80°C for amine coupling), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high yield and purity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying protons on the furan ring (δ 6.2–7.4 ppm) and methoxy groups (δ ~3.3 ppm).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 155.2 for [M+H]⁺).
- Infrared Spectroscopy (IR) : Detects functional groups like NH (3300 cm⁻¹) and C-O (1250 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with targets like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀ values).
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to assess viability at varying concentrations (1–100 µM). Always include positive controls (e.g., known inhibitors) and triplicate measurements .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with protein targets (e.g., serotonin receptors). Parameterize the compound’s charge and tautomeric states using Gaussian-based DFT calculations.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using tools like GROMACS.
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioactivity .
Q. How should researchers resolve contradictions in reported biological activities of similar furan-based amines?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically review studies on analogs (e.g., 1-(Furan-2-yl)hexan-1-amine hydrochloride) to identify trends in substituent effects.
- Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solubility or assay interference.
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified methoxy or amine groups to test hypotheses about key pharmacophores .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive amine sites with tert-butoxycarbonyl (Boc) groups during furan functionalization.
- Low-Temperature Conditions : Perform alkylation at 0–5°C to minimize over-alkylation.
- Catalyst Screening : Test palladium, copper, or enzyme catalysts to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Data Analysis and Experimental Design
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variable Selection : Modify the methoxy chain length, furan substituents (e.g., 5-methylfuran), or amine configuration (R/S).
- Assay Panel : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity, logP measurement).
- Statistical Modeling : Use principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors with bioactivity .
Q. What experimental controls are critical when studying this compound’s metabolic stability?
- Methodological Answer :
- Negative Controls : Incubate without liver microsomes to rule out non-enzymatic degradation.
- Positive Controls : Include verapamil (high-clearance) and propranolol (low-clearance) compounds.
- Matrix Blanks : Use heat-inactivated microsomes to confirm enzyme-dependent metabolism. Quantify metabolites via LC-MS/MS with stable isotope internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
